molecular formula C14H13NO2 B12616473 3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one CAS No. 882041-47-6

3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one

Cat. No.: B12616473
CAS No.: 882041-47-6
M. Wt: 227.26 g/mol
InChI Key: PTAGFPLVYUUASM-UHFFFAOYSA-N
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Description

3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The pyran ring can be introduced through a subsequent cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one apart is its spiro structure, which imparts unique chemical and biological properties.

Properties

CAS No.

882041-47-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1'-methyl-5-methylidenespiro[2H-pyran-6,3'-indole]-2'-one

InChI

InChI=1S/C14H13NO2/c1-10-6-5-9-17-14(10)11-7-3-4-8-12(11)15(2)13(14)16/h3-8H,1,9H2,2H3

InChI Key

PTAGFPLVYUUASM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C)C=CCO3

Origin of Product

United States

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